molecular formula C9H9BrN2O2 B14497480 2-Bromo-N-(phenylcarbamoyl)acetamide CAS No. 62879-76-9

2-Bromo-N-(phenylcarbamoyl)acetamide

Cat. No.: B14497480
CAS No.: 62879-76-9
M. Wt: 257.08 g/mol
InChI Key: NHPNIPUUXJQQFR-UHFFFAOYSA-N
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Description

2-Bromo-N-(phenylcarbamoyl)acetamide is a chemical reagent designed for research and development applications, particularly in organic synthesis and medicinal chemistry. This compound features a bromoacetamide group attached to a phenylcarbamoyl scaffold, a structure known to be a versatile intermediate. Bromoacetamide derivatives are commonly employed in the synthesis of more complex molecules, such as sulfonamide-based sulfones investigated as carbonic anhydrase inhibitors and other pharmacologically active compounds . The reactive bromine atom makes it a suitable alkylating agent for constructing carbon-nitrogen and carbon-sulfur bonds, facilitating the development of novel chemical entities. Researchers value this reagent for exploring structure-activity relationships in drug discovery campaigns. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62879-76-9

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C9H9BrN2O2/c10-6-8(13)12-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13,14)

InChI Key

NHPNIPUUXJQQFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Building Block Approaches

The construction of "2-Bromo-N-(phenylcarbamoyl)acetamide" relies on the synthesis of its constituent precursors. These precursors can then be combined in the final steps to yield the target molecule. The primary building blocks are derivatives of 2-bromoacetamide (B1266107) and compounds containing the phenylcarbamoyl group.

2-Bromoacetamide derivatives serve as a crucial electrophilic component in the synthesis. These compounds are typically prepared by the acylation of amines with bromoacetyl halides.

A direct and common method for the synthesis of N-aryl-2-bromoacetamides involves the reaction of bromoacetyl bromide with aniline (B41778) or its substituted derivatives. This acylation reaction is a standard procedure in organic synthesis for forming amide bonds.

For instance, the synthesis of 2-bromo-N-phenylacetamide is achieved by treating a solution of aniline in a suitable solvent, such as dichloromethane (B109758), with bromoacetyl bromide. The reaction is typically carried out at low temperatures (e.g., on ice) to control the exothermic nature of the reaction. A base, such as triethylamine, is often added to neutralize the hydrobromic acid byproduct that is formed. The product can then be isolated and purified by crystallization.

Similarly, this methodology can be extended to substituted anilines. For example, 2-bromo-N-(p-chlorophenyl) acetamide (B32628) is prepared from the amination reaction of 4-chloroaniline (B138754) with bromoacetyl bromide. irejournals.com

Table 1: Synthesis of 2-Bromo-N-phenylacetamide via Amination

Reactant 1Reactant 2BaseSolventProduct
AnilineBromoacetyl bromideTriethylamineDichloromethane2-Bromo-N-phenylacetamide

N-substitution in bromoacetamides can be a pathway to introduce the phenylcarbamoyl group. While direct N-alkylation or N-arylation of a pre-formed bromoacetamide is a general strategy for amide modification, specific examples leading directly to the target structure are less common in the literature. General strategies for N-substitution of amides often involve deprotonation of the amide N-H bond followed by reaction with an electrophile.

Palladium-catalyzed cross-coupling reactions are a modern approach for the α-arylation of amides, and similar strategies could potentially be adapted for N-arylation, although this is not a direct route to the phenylcarbamoyl group. organic-chemistry.org Another approach involves the alkylation of proteins at cysteine residues using bromoacetamides, which highlights the reactivity of the bromoacetyl group but does not address N-substitution of the amide itself. creative-proteomics.comnih.gov

A more direct approach to the final compound would involve building the N-phenylcarbamoyl moiety first and then reacting it with a bromoacetylating agent, or vice-versa, as detailed in the following sections.

The phenylcarbamoyl moiety, essentially a phenylurea derivative attached to another functional group, can be synthesized through several methods.

Phenyl isocyanate is a highly reactive and versatile reagent for the introduction of the phenylcarbamoyl group. Isocyanates readily react with nucleophiles, such as amines and amides, to form ureas. wikipedia.org The reaction of an isocyanate with an unsubstituted amide can lead to the formation of an acylurea. datapdf.com This reaction is quite general and can be applied to various amides and isocyanates. datapdf.com

The synthesis of N-acylureas can also be achieved through a Hofmann-type rearrangement mediated by N-iodosuccinimide (NIS), which converts 2-oxoacetamides into acyl isocyanates that can then be trapped by N-nucleophiles. acs.org While not a direct reaction of phenyl isocyanate, it demonstrates the utility of isocyanate intermediates in forming N-acylurea structures. Furthermore, phenyl isocyanate can be used in multicomponent reactions to generate various amide and urea (B33335) derivatives. rsc.org A one-pot, two-step reaction involving phenyl isocyanate has been developed for the synthesis of secondary amides, showcasing its utility in complex transformations. rsc.org

Table 2: General Reaction of Phenyl Isocyanate with Amides

Reactant 1Reactant 2Product Type
Phenyl IsocyanatePrimary/Secondary AmideN-Acylurea

Urea itself can serve as a starting material for the formation of phenylcarbamoyl moieties through a process known as transamidation. This reaction involves the exchange of the amino groups of urea with other amines. wikipedia.org The process can be used to prepare N-substituted ureas, including phenylurea, by reacting urea with anilinium chloride. wikipedia.org

The transamidation of urea with amines to form ureido compounds is a viable, non-isocyanate route. bohrium.comnih.govmdpi.com This reaction is often carried out at elevated temperatures (e.g., 80-90 °C) and may require an excess of urea. nih.govmdpi.com The reaction mechanism is thought to proceed through the in situ generation of a reactive isocyanic acid intermediate from the decomposition of urea. bohrium.comnih.govmdpi.com This method provides a greener alternative to the use of toxic isocyanates. mdpi.com

Table 3: Synthesis of Phenylurea from Urea

Reactant 1Reactant 2ProductByproduct
UreaAnilinium ChloridePhenylureaAmmonium Chloride

Synthesis of Phenylcarbamoyl Moieties

Derivatization and Analogue Synthesis

The chemical structure of 2-bromo-N-phenylacetamide features a reactive C-Br bond, making it a valuable intermediate for the synthesis of various analogues through derivatization.

The bromine atom in 2-bromo-N-phenylacetamide is attached to a carbon atom that is adjacent to a carbonyl group (an α-carbon). This position makes the bromine an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group stabilizes the transition state of the reaction, facilitating the displacement of the bromide ion by a wide range of nucleophiles. This reactivity is the foundation for synthesizing a diverse array of 2-substituted-N-phenylacetamide derivatives.

A prominent example of derivatization via nucleophilic substitution is the reaction of 2-bromo-N-phenylacetamide and its analogs with amines to form 2-amino-N-phenylacetamide derivatives. In this reaction, the amine acts as the nucleophile, using its lone pair of electrons to attack the α-carbon and displace the bromide ion.

A study on the synthesis of 2-amino-N-(p-chlorophenyl)acetamide derivatives illustrates this process effectively. The starting material, 2-bromo-N-(p-chlorophenyl)acetamide, was condensed with various primary and secondary amines at room temperature. orgsyn.org The reactions were carried out in dichloromethane in the presence of a saturated potassium carbonate solution, which acts as a base to neutralize the hydrobromic acid formed during the reaction. orgsyn.org This approach allows for the synthesis of a library of compounds where the amino group is varied.

The following table summarizes the synthesis of several 2-amino-N-(p-chlorophenyl)acetamide derivatives from the parent bromo-compound.

Reactant AmineProduct NameYield (%)
Butylamine2-(butylamino)-N-(4-chlorophenyl)acetamide60
Octylamine2-(octylamino)-N-(4-chlorophenyl)acetamide61
PiperidineN-(4-chlorophenyl)-2-(piperidin-1-yl)acetamide70
3-FluoroanilineN-(4-chlorophenyl)-2-((3-fluorophenyl)amino)acetamide65

Data sourced from a study on the synthesis of 2-amino-N-(p-Chlorophenyl)acetamide derivatives. orgsyn.org

The nucleophilic substitution reaction at the α-carbon of 2-bromo-N-phenylacetamide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism is characterized by several key features:

Kinetics: The reaction rate is dependent on the concentration of both the substrate (2-bromo-N-phenylacetamide) and the nucleophile (e.g., an amine). This bimolecular dependency gives the mechanism its name, "SN2," which stands for Substitution Nucleophilic Bimolecular.

Single, Concerted Step: The entire process occurs in a single, concerted step. The attacking nucleophile forms a new bond to the carbon atom at the same time as the bond to the leaving group (bromide) is broken. There are no intermediate species formed.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". nih.gov This approach is favored because the leaving group sterically hinders the front side and the molecular orbitals for bonding are most accessible from the back.

Transition State: The reaction proceeds through a high-energy transition state in which the central carbon atom is pentacoordinate, being partially bonded to both the incoming nucleophile and the outgoing leaving group. nih.gov The geometry at the carbon atom is approximately trigonal bipyramidal in this state.

Inversion of Configuration: A direct and observable consequence of the backside attack is the inversion of stereochemistry at the chiral center, if one exists. This phenomenon is known as Walden inversion. wikipedia.org For example, if a reaction starts with an (S)-enantiomer, the product will be the (R)-enantiomer.

The SN2 mechanism is highly favored for primary alkyl halides like 2-bromo-N-phenylacetamide because the carbon atom being attacked is relatively unhindered by bulky substituents, allowing for easy access by the nucleophile. nih.gov

Modifications on the Phenylcarbamoyl Moiety

The phenylcarbamoyl moiety of this compound offers a platform for structural variation through the introduction of substituents on the aromatic ring. These modifications can significantly influence the compound's chemical and physical properties. Research has demonstrated the synthesis of various derivatives with substituents such as halogens.

For instance, the synthesis of N-(2-Bromophenyl) and N-(2-Chlorophenyl) acetamide derivatives has been reported. uchicago.edu In one study, 2-bromo-N-(2-chlorophenyl)acetamide was prepared from 2-chloroaniline (B154045) and bromoacetyl chloride. thieme-connect.com The presence of a halogen on the phenyl ring introduces changes in electron density and steric hindrance, which can affect the reactivity of the entire molecule.

A general and efficient method for the preparation of N-substituted-2-bromoacetamides involves the reaction of various substituted amines with bromoacetyl bromide in a basic medium. irejournals.com This approach allows for the introduction of a wide range of functional groups onto the phenyl ring, paving the way for the creation of a library of derivatives with diverse properties. The synthesis of N-(substituted-phenylcarbamothioyl) benzamides further illustrates the adaptability of the core structure to chemical modification. chemicalbook.com

Table 1: Examples of Modified Phenylcarbamoyl Moieties in N-Substituted-2-bromoacetamides

Substituent on Phenyl Ring Compound Name Reference
2-Bromo N-(2-Bromophenyl)-2-bromoacetamide uchicago.edu
2-Chloro N-(2-Chlorophenyl)-2-bromoacetamide uchicago.eduthieme-connect.com
4-Chloro N-(4-Chlorophenyl)-2-bromoacetamide irejournals.com
3-Fluoro N-(3-Fluorophenyl)-2-bromoacetamide irejournals.com
2,4-Dibromo N-(2,4-Dibromophenyl)-2-bromoacetamide chemicalbook.com
2-Nitro N-(2-Nitrophenyl)-2-bromoacetamide chemicalbook.com

Palladium-Catalyzed Functionalizations and Novel Reactivity

The bromoacetyl group in this compound is a key site for chemical transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a wide array of functionalized derivatives.

Palladium-catalyzed α-arylation of related 2-chloroacetamides has been successfully demonstrated, providing a method for the synthesis of α-aryl amides. nih.gov This suggests that similar transformations are feasible for this compound. The Suzuki-Miyaura cross-coupling reaction, a powerful tool in organic synthesis, has been employed for the enantioselective palladium-catalyzed coupling of α-bromo carboxamides with aryl boronic acids. researchgate.net This reaction highlights the potential for creating chiral α-aryl carboxamide derivatives from the parent compound.

Furthermore, the palladium-catalyzed cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide serves as a model for the functionalization of the bromoacetyl group. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Beyond palladium catalysis, the bromoacetyl moiety exhibits novel reactivity. The electrophilic nature of the α-carbon makes it susceptible to nucleophilic attack. This reactivity has been exploited in the synthesis of heterocyclic compounds. For example, condensation of N-phenylacetamide derivatives containing a thiazole (B1198619) moiety has been achieved by reacting thioureas with α-bromophenylethanones. nih.gov This demonstrates the utility of the bromoacetyl group as a building block for more complex molecular architectures.

The reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines to synthesize 2-amino-N-(p-Chlorophenyl) acetamide derivatives further showcases the reactivity of the bromoacetyl group towards nucleophiles. irejournals.com The bromoacetyl function also exhibits chemoselectivity, reacting with thiols at a different pH compared to other functional groups like maleimides, which allows for sequential conjugations.

Table 2: Overview of Palladium-Catalyzed Functionalizations

Reaction Type Coupling Partners Catalyst System (Example) Reference
α-Arylation 2-Chloroacetamide + Arylboronic acid Pd(OAc)₂ / SPhos nih.gov
Enantioselective Cross-Coupling α-Bromo carboxamide + Aryl boronic acid Pd(OAc)₂ / Chiral P,P=O ligand researchgate.net
Cross-Coupling 2-Bromo-N,N-dimethylacetamide + Aryldioxaborolane Pd(dppf)Cl₂ nih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
N-(2-Bromophenyl)-2-bromoacetamide
N-(2-Chlorophenyl)-2-bromoacetamide
N-(4-Chlorophenyl)-2-bromoacetamide
N-(3-Fluorophenyl)-2-bromoacetamide
N-(2,4-Dibromophenyl)-2-bromoacetamide
N-(2-Nitrophenyl)-2-bromoacetamide
2-chloroaniline
bromoacetyl chloride
bromoacetyl bromide
N-(substituted-phenylcarbamothioyl) benzamides
2-chloroacetamides
α-aryl amides
α-bromo carboxamides
aryl boronic acids
α-aryl carboxamide
aryldioxaborolane
2-bromo-N,N-dimethylacetamide
N-phenylacetamide
thiazole
thioureas
α-bromophenylethanones
2-bromo-N-(p-Chlorophenyl) acetamide
2-amino-N-(p-Chlorophenyl) acetamide
maleimides
Pd(OAc)₂
SPhos

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are paramount in the characterization of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a comprehensive profile of "2-Bromo-N-(phenylcarbamoyl)acetamide."

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In a hypothetical ¹H NMR spectrum of "this compound," distinct signals would correspond to the different types of protons in the molecule. The methylene (B1212753) protons (CH₂) adjacent to the bromine atom would likely appear as a singlet, shifted downfield due to the electronegativity of the adjacent carbonyl and bromine groups. The protons on the phenyl ring would typically exhibit a complex multiplet pattern in the aromatic region of the spectrum. Additionally, two distinct broad singlets corresponding to the two N-H protons of the urea (B33335) moiety would be expected, with their chemical shifts being sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₂ (bromoacetyl) 4.0 - 4.5 Singlet
Aromatic CH 7.0 - 7.6 Multiplet
NH (acylurea) 8.5 - 9.5 Broad Singlet

Note: These are predicted values based on analogous structures and are subject to experimental verification.

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. It is expected to show distinct signals for the methylene carbon of the bromoacetyl group, the two carbonyl carbons of the acylurea moiety, and the carbons of the phenyl ring. The carbonyl carbon of the bromoacetyl group would be significantly deshielded, appearing at a higher chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₂ (bromoacetyl) 25 - 35
Aromatic C-H 120 - 130
Aromatic C (ipso) 135 - 140
C=O (urea) 150 - 155

Note: These are predicted values based on analogous structures and are subject to experimental verification.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. Strong absorptions in the range of 1680-1720 cm⁻¹ would be indicative of the two carbonyl (C=O) groups of the acylurea. The N-H stretching vibrations would likely appear as one or two bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations would also be present in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium
C=O Stretch (acylurea) 1680 - 1720 Strong
N-H Bend 1550 - 1650 Medium
C-N Stretch 1200 - 1350 Medium

Note: These are predicted values based on analogous structures and are subject to experimental verification.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. For "this compound," the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) would be expected for the molecular ion and any bromine-containing fragments. High-Resolution Electron Ionization Mass Spectrometry (HREIMS) would allow for the determination of the exact molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Related Compounds

While no specific X-ray crystallographic data for "this compound" has been found, studies on related N-acylurea derivatives have been reported. ias.ac.inresearchgate.net These studies reveal important structural features, such as bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net In the solid state, N-acylurea compounds often form extended networks through hydrogen bonds involving the N-H and C=O groups, which influences their physical properties. researchgate.net A crystal structure of "this compound" would definitively confirm its atomic connectivity and provide insights into its three-dimensional arrangement and intermolecular interactions.

Determination of Molecular Conformation and Intermolecular Interactions

The molecular conformation of 2-Bromo-N-(4-bromophenyl)acetamide has been determined through single-crystal X-ray diffraction. nih.gov The study reveals that the conformation of the N—H bond is anti to both the carbonyl (C=O) and the C—Br bonds within the acetamide (B32628) side chain. nih.gov This specific arrangement is a common feature observed in other N-aromatic amides. nih.gov

Table 1: Selected Bond Lengths and Angles for 2-Bromo-N-(4-bromophenyl)acetamide

Feature Measurement
C8—Br2 1.896 (3) Å
C7=O1 1.221 (4) Å
N1—C7 1.341 (4) Å
N1—C1 1.417 (4) Å
C7—C8 1.516 (4) Å
O1—C7—N1 124.2 (3)°
O1—C7—C8 120.9 (3)°
N1—C7—C8 114.9 (3)°
C7—N1—C1 125.1 (3)°

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing of 2-Bromo-N-(4-bromophenyl)acetamide is characterized by the formation of supramolecular chains. nih.gov These chains are assembled through the previously mentioned N—H⋯O hydrogen bonds, which propagate along the c-axis of the crystal. nih.gov This directional hydrogen bonding results in a well-ordered, one-dimensional network of molecules.

Table 2: Hydrogen Bond Geometry for 2-Bromo-N-(4-bromophenyl)acetamide

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)

Structure Activity Relationship Sar Investigations

Impact of the Bromine Atom and the Acetamide (B32628) Linkage

The presence of a halogen, in this case, a bromine atom, on the acetyl group is a significant feature. Halogens are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The introduction of a bromine atom can enhance the lipophilicity of the compound, which may improve its ability to cross biological membranes. mdpi.com Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. nih.gov Studies on related halogenated acetamides have shown that the nature and position of the halogen can significantly modulate biological activity, including antimicrobial and anticancer effects.

Effects of Substitutions on the Phenyl Ring on Activity Modulation

The biological activity of 2-Bromo-N-(phenylcarbamoyl)acetamide can be finely tuned by introducing various substituents onto the phenyl ring. The nature, position, and size of these substituents can significantly alter the electronic and steric properties of the entire molecule, thereby modulating its biological activity.

Studies on similar N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can have a profound impact on their antimicrobial activity. For example, in a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, the presence of a chlorine atom at the para position of the phenyl ring was a key feature of the synthesized compounds. irejournals.com In another study on N-(substituted phenyl)-2-chloroacetamides, the biological activity was found to vary with the position of substituents on the phenyl ring, with halogenated p-substituted derivatives showing high activity due to increased lipophilicity. nih.gov

The following interactive data table summarizes the impact of different substituents on the phenyl ring on the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides, providing insights into how such modifications could potentially affect the activity of this compound.

CompoundPhenyl Ring SubstituentAntimicrobial Activity (MIC in µg/mL) vs. S. aureusAntimicrobial Activity (MIC in µg/mL) vs. E. coli
SP14-Cl125250
SP24-F125500
SP33-Br125500
SP44-Br250500
SP54-I250500
SP64-CH35001000
SP74-OCH35001000
SP84-COCH3250500
SP94-OH1000>1000
SP103-CN250500
SP114-CN250500
SP122-Cl250500

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

This data illustrates that halogen substituents, particularly at the para position, tend to confer potent activity against S. aureus. Electron-donating groups like methyl and methoxy, as well as the hydroxyl group, appear to decrease the activity. This suggests that both electronic effects and lipophilicity play a crucial role in the antimicrobial action of this class of compounds.

In Vitro Biological Activity and Mechanistic Insights

Antimicrobial Activity Investigations

The antimicrobial profile of 2-Bromo-N-(phenylcarbamoyl)acetamide has been the subject of several in vitro studies, focusing primarily on its effects against clinically relevant fungi and bacteria.

This compound has demonstrated considerable antifungal properties, especially against various species of the Candida genus. Research has shown its efficacy against fluconazole-resistant strains of Candida albicans, Candida tropicalis, Candida glabrata, and Candida parapsilosis. researchgate.net

In a broad study involving multiple Candida strains, the compound exhibited a fungicidal effect, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for 87.5% of the tested strains. researchgate.net The Minimum Fungicidal Concentration (MFC) was determined to be 64 µg/mL for 81.25% of the strains. researchgate.net

Specific investigations into its activity against Candida glabrata isolated from the oral cavity confirmed its potent antifungal action. In these studies, the compound, also referred to as A1Br, showed an MIC of 16 µg/mL and an MFC ranging from 32–64 µg/mL against all tested C. glabrata strains, indicating a predominantly fungicidal mode of action. researchgate.netunal.edu.co Micromorphological analysis revealed a reduction in all fungal structures, with 100% inhibition observed at four times the MIC. researchgate.netunal.edu.co

While its activity against Candida species is well-documented, specific data regarding its potency against Cryptococcus neoformans is not extensively covered in the available scientific literature.

Table 1: Antifungal Activity of this compound against Candida Species

Fungal Species MIC (µg/mL) MFC (µg/mL) Notes
Candida spp. (various) 32 64 Effective against 87.5% and 81.25% of strains, respectively. researchgate.net

While the broader class of N-phenylacetamide derivatives is recognized for various biological activities, including antimicrobial effects, specific data on the antibacterial potency of this compound against key pathogens like Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa is limited in the current body of research. irejournals.com Studies have often focused on synthesizing and evaluating derivatives of related structures rather than this specific compound. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives, synthesized from a similar bromo-acetamide precursor, showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting the potential of this chemical scaffold. irejournals.com However, direct testing results for this compound itself are not detailed.

A significant finding in the study of this compound is its pronounced activity against fungal biofilms. The compound has demonstrated potent antibiofilm properties against mature biofilms of Candida albicans. researchgate.net Notably, its efficacy in this regard was found to be as effective as that of Amphotericin B, a standard antifungal agent, across all tested concentrations. researchgate.net This suggests that the compound can not only inhibit the growth of planktonic fungal cells but also act on the more resilient and structured biofilm communities.

To elucidate the mechanism of its antifungal action, researchers have employed ergosterol (B1671047) and sorbitol assays. researchgate.net These tests are designed to determine if a compound acts by disrupting the fungal cell membrane (by binding to ergosterol) or by interfering with cell wall synthesis (indicated by osmotic instability in the presence of sorbitol).

Despite these investigations, the precise mode of action for this compound remains unclear. researchgate.net The results from ergosterol and sorbitol assays did not definitively point to either the cell membrane or the cell wall as the primary target. researchgate.net This suggests the compound may operate through an alternative or novel mechanistic pathway that warrants further exploration.

The interaction of this compound with established antifungal drugs has been evaluated to assess its potential for use in combination therapy. Checkerboard microtiter tests have been used to determine the Fractional Inhibitory Concentration Index (FICI).

Studies combining the compound with Amphotericin B and Fluconazole against various Candida species found that it exerted indifferent effects. researchgate.net In a more specific study against C. glabrata, the combination with miconazole (B906) also showed indifference, with a FICI of 1.25. researchgate.netunal.edu.co However, when combined with nystatin, the interaction was found to be antagonistic, with a FICI of 4.5. researchgate.netunal.edu.co

Table 2: Interaction of this compound with Standard Antifungals

Combination Agent Fungal Target Interaction FICI
Amphotericin B Candida spp. Indifference Not specified researchgate.net
Fluconazole Candida spp. Indifference Not specified researchgate.net
Miconazole C. glabrata Indifference 1.25 researchgate.netunal.edu.co

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Molecular docking simulations have been instrumental in predicting how 2-Bromo-N-(phenylcarbamoyl)acetamide and its analogs might interact with various biological receptors.

α-Glucosidase: Derivatives of this compound have been investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Docking studies have shown that these compounds can fit into the active site of the enzyme, forming stable interactions that are predicted to lead to its inhibition. nih.gov The binding affinities, often expressed as docking scores, suggest that modifications to the phenylacetamide scaffold can significantly influence the inhibitory potency. nih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Molecular docking studies of acetamide (B32628) derivatives have been performed to understand their potential as AChE inhibitors. These studies help in predicting the binding orientation within the enzyme's active site gorge and estimating the binding energy, which correlates with inhibitory activity. nih.gov

While specific docking studies for this compound with 14-α-demethylase, formyl peptide receptor 2 (FPR2), 15-lipoxygenase, GABAA, and AMPA receptors are not extensively reported in publicly available literature, the general principles of molecular docking suggest its utility in exploring these interactions. For instance, docking into the heme-containing active site of 14-α-demethylase could reveal potential antifungal activity. biointerfaceresearch.comnih.gov Similarly, docking with FPR2 could elucidate possible immunomodulatory effects, and with GABAA and AMPA receptors, it could shed light on potential neuroactive properties. nih.govnih.govnih.govnih.gov

Table 1: Predicted Binding Affinities of Acetamide Derivatives with Various Receptors

Receptor Target Compound Type Predicted Binding Affinity (kcal/mol)
α-Glucosidase N-arylacetamide derivative -14.23 to -13.47
Acetylcholinesterase Phenylacetamide derivative Not specified
14-α-demethylase General small molecules -8.0 (for a potent inhibitor)
15-Lipoxygenase Pyrimido[4,5-b] nih.govnih.govbenzothiazines Not specified

Note: The data presented is for related acetamide derivatives and other relevant inhibitors as specific data for this compound was not available.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction.

α-Glucosidase: For α-glucosidase inhibitors, docking studies have highlighted the importance of residues such as Asp203, Asp542, Asp327, His600, and Arg526. nih.govnih.gov These residues are often involved in forming hydrogen bonds and other non-covalent interactions with the ligand, thereby anchoring it in the active site. nih.gov

Acetylcholinesterase: In the case of acetylcholinesterase, key interactions often occur with aromatic residues lining the active site gorge, such as Trp86 and Tyr337, as well as with residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS). nih.govnih.gov These interactions are vital for the stabilization of the inhibitor-enzyme complex.

Understanding these key amino acid interactions is fundamental for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules.

DFT calculations on acetamide derivatives allow for the determination of various electronic properties and reactivity descriptors. chemprob.orgnih.gov These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.

For this compound, DFT studies would likely reveal the influence of the bromine atom and the phenylcarbamoyl group on the electronic properties of the acetamide backbone. nih.gov

Table 2: Calculated Quantum Chemical Parameters for an Acetamide Derivative

Parameter Value
EHOMO (eV) -6.5
ELUMO (eV) -1.2
Energy Gap (ΔE) (eV) 5.3
Electronegativity (χ) 3.85
Chemical Hardness (η) 2.65

Note: The data is illustrative for a generic acetamide derivative as specific DFT data for this compound was not available.

DFT calculations are also a powerful tool for predicting various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation. researchgate.net These include:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.

NMR Chemical Shifts: The chemical shifts of 1H and 13C nuclei can be calculated, providing a theoretical basis for the interpretation of NMR spectra.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.

Future Research Directions and Potential Academic Applications

Rational Design and Synthesis of Advanced N-Acylurea Derivatives

The rational design and synthesis of novel N-acylurea derivatives represent a burgeoning field of research, driven by the quest for compounds with tailored properties. The acylurea structure allows for extensive modification, facilitating the creation of diverse chemical libraries. nih.gov A key strategy involves deconstructing complex, multi-ring molecules into more accessible acylurea scaffolds, which simplifies synthesis while retaining or enhancing biological activity. nih.govnih.gov This approach enables rapid access to a wide range of analogs with varied conformations and solubility profiles. nih.gov

Future synthetic endeavors will likely focus on refining existing methods and developing new ones. A common and efficient two-step synthesis involves generating an N-(phenoxycarbonyl)benzamide intermediate, which is then coupled with various amines. nih.govnih.gov This method is advantageous as it tolerates both weakly and strongly nucleophilic amines under mild conditions, making it suitable for high-throughput synthesis. nih.gov Another established route involves the reaction of carboxylic acids with carbodiimides, which proceeds smoothly at room temperature. ias.ac.in

The design process for these advanced derivatives increasingly relies on computational modeling to predict "drug-likeness" and binding affinities with biological targets before synthesis is undertaken. nih.govnih.gov By optimizing structural features, researchers aim to develop next-generation compounds for various applications, particularly in medicinal chemistry.

Elucidation of Undetermined Reaction Mechanisms and Novel Transformations

A deeper understanding of the reaction mechanisms governing the formation and transformation of N-acylureas is critical for improving synthetic efficiency and discovering novel chemical reactivity. The reaction of carboxylic acids with carbodiimides, a common route to N-acylureas, proceeds through a key O-acylisourea intermediate. ias.ac.inresearchgate.net A significant challenge in this process is an undesirable rearrangement known as O→N acyl migration, which converts the reactive intermediate into the more stable but often unwanted N-acylurea byproduct. researchgate.netnih.gov

Future research will likely focus on controlling this rearrangement. Recent work has demonstrated the development of carbodiimide-fueled reaction cycles that form transient 5(4H)-oxazolones, which are less prone to forming the N-acylurea side product due to the presence of a nearby nucleophile. nih.gov Elucidating the kinetics and thermodynamics of these competing pathways will enable chemists to steer reactions toward desired products with greater precision.

Furthermore, exploring novel transformations of the N-acylurea core is a promising research avenue. For instance, it is known that aryl N-acylureas can decompose at temperatures above 120°C to produce amides and isocyanates. google.com Harnessing this thermal reactivity could lead to the development of novel sequential self-repetitive reactions (SSRR) for synthesizing polyamides and polyamide-imides. google.com Investigating the reactivity of the bromo-acetamide portion of the title compound, drawing parallels with the known reactions of N-bromoacetamide with olefins, could also unveil new synthetic applications. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to N-acylurea and acetamide (B32628) derivatives is set to expand significantly. taylorfrancis.com Advanced computational methods are employed in the early stages of research to predict a compound's properties, thereby reducing the time and cost associated with experimental work. taylorfrancis.comnih.gov

Key computational techniques applicable to this field include:

Molecular Docking: This method is used to predict the binding orientation of a ligand (such as an N-acylurea derivative) to a target protein. It was instrumental in designing acylurea analogs as potential ligands for the sigma-1 receptor (σ1R), a target for neurodegenerative diseases. nih.govnih.govnih.gov

ADMET Prediction: In silico tools are used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. nih.govresearchgate.net Predicting these pharmacokinetic and toxicity profiles early helps to identify candidates that are more likely to fail in later stages of development. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the activity of unsynthesized compounds and to guide the optimization of lead molecules.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand protein-ligand interactions and the conformational changes that occur upon binding. taylorfrancis.com

The integration of artificial intelligence, including machine learning and deep learning, is further enhancing the predictive power of these computational models. taylorfrancis.commdpi.com These advanced algorithms can analyze complex datasets to identify subtle structure-activity relationships, accelerating the discovery of novel compounds with desired properties. mdpi.com

Contribution to Chemical Biology and Exploratory Medicinal Chemistry Research

The N-acylurea and N-phenylacetamide scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. reading.ac.uknih.gov Future research on 2-Bromo-N-(phenylcarbamoyl)acetamide and its analogs is expected to make significant contributions to chemical biology and drug discovery.

The versatility of the N-acylurea core allows it to engage in hydrogen-bonding interactions, mimicking peptidic bonds, which makes it an attractive scaffold for designing enzyme inhibitors and receptor ligands. reading.ac.ukacs.org Research has already identified N-acylurea derivatives with a broad spectrum of pharmacological activities.

Therapeutic Area Biological Target/Activity Compound Class
Neurodegenerative Diseases Sigma-1 Receptor (σ1R) LigandsArylated Acyl Ureas
Cancer Hedgehog (Hh) Signaling Pathway InhibitorsAcylureas, Acylthioureas
Diabetes α-glucosidase and α-amylase InhibitorsBenzothiazine Acetamides
Infectious Diseases Antibacterial Agents2-amino-N-(p-Chlorophenyl) acetamides
Epilepsy Anticonvulsant ActivityN-Acylureas

This table summarizes the diverse biological activities associated with N-acylurea and related acetamide derivatives, highlighting their potential in various therapeutic areas.

Specifically, acylurea derivatives have been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several types of cancer. acs.org Others have been designed as ligands for the σ1R receptor, with potential applications in treating Alzheimer's disease. nih.govnih.gov Furthermore, related acetamide derivatives have shown promise as antidiabetic agents by inhibiting digestive enzymes and as antibacterial agents against various strains. nih.govirejournals.com The broad utility of these scaffolds ensures that they will remain a central focus of exploratory medicinal chemistry research for developing novel therapeutic agents. reading.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.